molecular formula C13H11BrCl2N2O2 B1362257 N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 218456-06-5

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B1362257
CAS No.: 218456-06-5
M. Wt: 378 g/mol
InChI Key: LDDFVSYSSXXNKH-UHFFFAOYSA-N
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Description

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5) is an isoxazole-derived carboxamide with a bromoethyl substituent at the N4 position. Its molecular formula is C₁₃H₁₁BrCl₂N₂O₂ (MW: 378.05 g/mol) . This compound is listed in chemical supplier databases but lacks explicit pharmacological or synthetic data in the provided evidence, necessitating comparisons with structurally related analogues for functional insights .

Properties

IUPAC Name

N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2N2O2/c1-7-10(13(19)17-6-5-14)12(18-20-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDFVSYSSXXNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378988
Record name N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218456-06-5
Record name N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include halogenation, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the bromoethyl group may yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of their function. The dichlorophenyl and methylisoxazole groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The isoxazole-4-carboxamide scaffold is common in agrochemical and pharmaceutical research. Key analogues include:

Table 1: Structural Analogues and Substituent Differences
Compound Name Substituent at N4 Position Molecular Formula Key Features Reference
Target Compound 2-Bromoethyl C₁₃H₁₁BrCl₂N₂O₂ Bromoethyl group for alkylation potential
SI53 (Carbothioamide) 4-(Diethylamino)phenyl C₂₀H₂₁Cl₂N₃OS Carbothioamide (C=S vs. C=O); diethylamino enhances solubility
7b (SecA Inhibitor) 3-Bromobenzyl C₁₈H₁₂BrCl₂N₂O₂ Benzyl group for lipophilic interactions
RF 00040 1,1,3,3-Tetramethylbutyl C₁₉H₂₄Cl₂N₂O₂ Bulky alkyl group; high lipophilicity (XLogP: 7.455)
Compound 6o (Hydrazone Derivative) 4-Chlorobenzylidene hydrazine C₂₃H₁₇Cl₃N₆O₃ Hydrazone linker; antiviral activity (91.3% yield)
Parent Carboxamide None (unsubstituted) C₁₁H₈Cl₂N₂O₂ Baseline structure (CAS: 23858-59-5)

Physicochemical Properties

  • Lipophilicity: The bromoethyl substituent in the target compound increases lipophilicity compared to the unsubstituted parent carboxamide (MW: 271.10 g/mol) . The dimethylamino group in N4-[3-(dimethylamino)propyl]-analogue enhances water solubility under acidic conditions due to protonation .
  • Reactivity: The bromoethyl group may act as a leaving group, enabling alkylation reactions, unlike carbothioamide (SI53) or morpholino derivatives (7c) .

Biological Activity

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H11BrCl2N2O2
  • Molecular Weight : 378.05 g/mol
  • Structural Characteristics : The compound features an isoxazole ring substituted with a bromoethyl group and a dichlorophenyl moiety, which may influence its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Antitumor Activity : Many isoxazole derivatives are known to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, they may target kinases or other proteins critical for cell cycle regulation.
  • Antimicrobial Properties : Isoxazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. The compound has been tested against several cancer cell lines, including:

Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast)5.0Moderate cytotoxicity
MDA-MB-231 (Breast)3.5High cytotoxicity
A549 (Lung)8.0Moderate cytotoxicity

These results suggest that the compound may be particularly effective against aggressive breast cancer subtypes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown activity against Gram-positive and Gram-negative bacteria as well as fungi:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These findings indicate that this compound possesses broad-spectrum antimicrobial activity.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted by researchers at [source] evaluated the efficacy of the compound in vivo using mouse models implanted with MDA-MB-231 cells. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Synergistic Effects : Another investigation explored the combination of this compound with doxorubicin in breast cancer models. The combination therapy demonstrated enhanced cytotoxic effects, suggesting potential for improved treatment regimens in resistant cancer types.
  • Mechanistic Insights : Research published in [source] highlighted the role of this compound in inducing apoptosis through activation of caspase pathways, further elucidating its mechanism of action against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

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